![molecular formula C19H18F3NOS B2570511 (7-Phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1797737-46-2](/img/structure/B2570511.png)
(7-Phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone
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Description
(7-Phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of thiazepane derivatives and has been shown to possess a wide range of biological activities.
Scientific Research Applications
- Antiviral Activity Researchers have investigated derivatives of this compound for their antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus. Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus.
- Antitubercular Potential (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone has been evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Further studies are needed to explore its efficacy in treating tuberculosis.
properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-8-4-7-15(13-16)18(24)23-10-9-17(25-12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNWNUFHNVOASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone |
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